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(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol

β-glucosidase substrate specificity enzyme kinetics

4-Methylphenyl β-D-glucopyranoside (p-cresyl β-D-glucopyranoside) is a naturally occurring phenolic glucoside identified in green vanilla beans (Vanilla planifolia Andrews). The molecule consists of a D-glucose unit linked via a β-glycosidic bond to p-cresol.

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
CAS No. 20274-94-6
Cat. No. B13733954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol
CAS20274-94-6
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1
InChIKeyMVLBSNPILSLTFZ-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylphenyl β-D-Glucopyranoside (CAS 20274-94-6) – A Natural Phenolic Glucoside with Distinct Substrate Properties


4-Methylphenyl β-D-glucopyranoside (p-cresyl β-D-glucopyranoside) is a naturally occurring phenolic glucoside identified in green vanilla beans (Vanilla planifolia Andrews) [1]. The molecule consists of a D-glucose unit linked via a β-glycosidic bond to p-cresol. It belongs to the aryl β-D-glucopyranoside class and serves as a specific enzymatic substrate/non-substrate for β-glucosidases, enabling precise studies of enzyme specificity and natural product metabolism.

Workflowβ-glucosidase activity screening & substrate specificity assays
Substrate PropertyReported non-hydrolyzable by vanilla β-glucosidase
Research ContextEnzyme recognition studies; natural product metabolism in Vanilla planifolia

Why p-Cresyl β-D-Glucopyranoside Cannot Be Replaced by Common Aryl Glucosides in Enzyme Studies


Minor structural modifications in the aglycone moiety can dramatically alter enzyme recognition. p-Cresyl glucoside is completely resistant to hydrolysis by vanilla β-glucosidase, while the closely related p-nitrophenyl glucoside is efficiently cleaved (Km 3.3 mM, Vmax 11.5 IU mg⁻¹) [1]. Substituting p-cresyl glucoside with other aryl glucosides such as p-nitrophenyl or 4-methylumbelliferyl glucoside would yield false negatives in β-glucosidase activity assays and obscure the true substrate profile of the enzyme under investigation.

p-Cresyl glucosidep-Nitrophenyl glucosideCommon chromogenic substrate; efficient hydrolysis leads to false negatives in negative-control workflows.
p-Cresyl glucosideGlucovanillinNatural vanilla glucoside, readily hydrolyzed; not suitable as non-hydrolyzable reference.
p-Cresyl glucosideGuaiacol / creosol glucosidesWeak but measurable hydrolysis may shift substrate profiling; do not provide absolute negative control.

Quantitative Differentiation of p-Cresyl β-D-Glucopyranoside Against Key Comparators


p-Cresyl Glucoside Is Not Hydrolyzed by Vanilla β-Glucosidase, Unlike p-Nitrophenyl Glucoside

In kinetic assays with purified vanilla bean β-glucosidase, p-cresyl β-D-glucopyranoside showed no detectable hydrolysis, whereas p-nitrophenyl β-D-glucopyranoside exhibited a Km of 3.3 mM and Vmax of 11.5 IU mg⁻¹ protein [1].

Hydrolysis vs p-Nitrophenyl
Head-to-head
No detectable hydrolysis vs Km 3.3 mM, Vmax 11.5 IU mg⁻¹
Supports non-hydrolyzable negative control selection
pH 5.5, 37 °C, purified vanilla β-glucosidase
β-glucosidase substrate specificity enzyme kinetics

p-Cresyl Glucoside Is a Non-Substrate While Glucovanillin Is an Efficient Substrate for Vanilla β-Glucosidase

Under identical assay conditions, glucovanillin (vanillin β-D-glucopyranoside) was hydrolyzed by vanilla β-glucosidase with a Km of approximately 5 mM and Vmax between 5 and 10 IU mg⁻¹ protein, whereas p-cresyl glucoside showed no hydrolysis [1].

Hydrolysis vs Glucovanillin
Head-to-head
No hydrolysis vs Km ~5 mM, Vmax 5–10 IU mg⁻¹
Aglycone para-substituent drastically alters recognition
Identical assay conditions; purified enzyme
β-glucosidase glucovanillin substrate profiling

p-Cresyl Glucoside Is the Only Natural Vanilla Glucoside Completely Resistant to Hydrolysis Alongside 2-Phenylethanol Glucoside

Among eight natural glucosides tested, only p-cresyl glucoside and 2-phenylethanol glucoside were not hydrolyzed by vanilla β-glucosidase. In contrast, guaiacol glucoside and creosol glucoside exhibited Km values >20 mM and Vmax 5–10 IU mg⁻¹ protein [1].

Rank Among Natural Glucosides
Class-level
Only natural non-hydrolyzable glucoside alongside 2-phenylethanol glucoside
Unique outlier in a panel of 8 vanilla glucosides
Guaiacol/creosol glucosides Km >20 mM; reported context
vanilla glucosides β-glucosidase natural substrates

p-Cresyl Glucoside vs. p-Cresyl Glucuronide – Differential Hydrolytic Stability Across Sugar Conjugates

While p-cresyl β-D-glucopyranoside is stable against β-glucosidase, p-cresyl β-D-glucuronide is susceptible to hydrolysis by β-glucuronidase, a key detoxification enzyme [1]. This contrast highlights the importance of the sugar moiety in determining enzymatic fate.

Glucoside vs Glucuronide Stability
Class-level
Resistant to β-glucosidase; glucuronide cleaved by β-glucuronidase
Sugar moiety governs metabolic fate; class-level trend
Quantitative glucuronide data not directly measured
glucuronide metabolite hydrolytic stability

Key Application Scenarios for p-Cresyl β-D-Glucopyranoside (CAS 20274-94-6)


Non-Hydrolyzable Negative Control for β-Glucosidase Activity Assays

When screening β-glucosidase activity using chromogenic or fluorogenic substrates, p-cresyl glucoside serves as an ideal negative control that should produce no signal. Its complete resistance to vanilla β-glucosidase [1] ensures that any observed activity in parallel wells arises specifically from substrate turnover rather than non-specific effects.

Probe for β-Glucosidase Substrate Specificity Determinants

Because p-cresyl glucoside is not hydrolyzed while structurally similar glucosides (e.g., glucovanillin, p-nitrophenyl glucoside) are efficiently cleaved [1], it can be used in mutational or structural studies to identify the molecular features that govern β-glucosidase substrate recognition.

Flavor Release Studies in Vanilla Curing Research

As a naturally occurring glucoside in green vanilla beans [1], p-cresyl glucoside is directly relevant to investigations of aroma precursor hydrolysis during the curing process. Its resistance to endogenous β-glucosidase implies that p-cresol release may require alternative enzymatic pathways or prolonged curing.

Biochemical Probe for Glucosyltransferase Activity

The compound is the product of a UDP-glucose:4-methylphenol glucosyltransferase reaction (EC 2.4.1.218) [2], making it suitable as a reference standard in assays that quantify glucosyltransferase activity, particularly in studies of phenolic glycoside biosynthesis.

Application
Selection Property
Validation Focus
Negative control for β-glucosidase assays
Non-hydrolyzable by vanilla β-glucosidase
Confirm no signal in parallel enzyme activity wells
Substrate specificity probe
Aglycone structure impact on hydrolysis
Correlate para-substituent with loss of recognition
Vanilla curing flavor release studies
Natural occurrence in green Vanilla planifolia
Endogenous β-glucosidase resistance; alternative pathway investigation
Glucosyltransferase activity reference
Product of UDP-glucose:4-methylphenol reaction
Quantify phenolic glycoside biosynthesis in enzymatic assays
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